![molecular formula C26H20F3N3OS B2444624 3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-02-2](/img/structure/B2444624.png)
3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimido[5,4-b]indol-4-one core. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known for its high electronegativity and could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, could increase the compound’s lipophilicity, which might influence its solubility and stability .Scientific Research Applications
- Explanation : Researchers have developed methods to introduce CF₃ groups into organic molecules. While Compound X itself doesn’t contain CF₃, its related motifs and reactivity patterns contribute to this field .
- Explanation : Compound X’s structural features, including the trifluoromethyl groups, make it an excellent building block for designing catalysts that rely on hydrogen bonding. These catalysts find applications in asymmetric synthesis and other chemical transformations .
Radical Trifluoromethylation
H-Bond Catalysts
Future Directions
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3OS/c1-15-10-16(2)12-19(11-15)32-24(33)23-22(20-8-3-4-9-21(20)30-23)31-25(32)34-14-17-6-5-7-18(13-17)26(27,28)29/h3-13,30H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSQPXUNYVCXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC(=CC=C5)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
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